
4-(3-Chlorophenyl)-2-methylaniline
説明
4-(3-Chlorophenyl)-2-methylaniline is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Degradation
4-(3-Chlorophenyl)-2-methylaniline, as a chlorinated aromatic compound, is structurally related to chlorophenols, which have been extensively studied for their environmental impact and degradation pathways. Research indicates that chlorophenols can have moderate toxic effects on mammalian and aquatic life, with toxicity to fish being considerable upon long-term exposure. These compounds can be biodegraded by adapted microflora, although their persistence in the environment can vary depending on conditions, potentially leading to moderate to high persistence, especially for compounds like 3-chlorophenol (Krijgsheld & Gen, 1986).
Toxicity and Carcinogenic Potential
Chlorophenoxy compounds, closely related to this compound, have been the subject of studies concerning their carcinogenic potential. While epidemiologic studies have suggested associations with certain cancers, the combined evidence from toxicological, pharmacokinetic, and exposure studies does not support a genotoxic mode of action, leaving the door open for further research on potential carcinogenic mechanisms (Stackelberg, 2013).
Effects on Aquatic Life
The toxic effects of chlorophenols, structurally similar to this compound, on aquatic life, particularly fish, have been well-documented. These effects range from oxidative stress and immune system alterations to endocrine disruption and potential promotion of a cancer-prone environment in aquatic organisms. Such insights highlight the ecological risks associated with the release of chlorinated aromatic compounds into aquatic environments (Ge et al., 2017).
作用機序
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are known to interact with various targets, including Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
Related compounds, such as cyclopentane anneled tetrahydroquinolines, have been studied for their antioxidant action . They are known to interact with their targets, leading to changes in the oxidative state of the system .
Biochemical Pathways
Related compounds have been associated with the inhibition of radical chain oxidation of organic compounds . This suggests that 4-(3-Chlorophenyl)-2-methylaniline might influence similar biochemical pathways, leading to downstream effects on cellular oxidative stress.
Pharmacokinetics
A related compound, a hepdirect prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, has been studied for its pharmacokinetics . It was found to have a hepatic first-pass effect, indicating extensive metabolism in the liver before reaching systemic circulation . This could potentially impact the bioavailability of this compound.
Result of Action
Related compounds have been reported to exhibit antioxidant action, suggesting that this compound might also exert similar effects . This could potentially lead to the neutralization of free radicals and reactive oxygen species, thereby mitigating oxidative stress at the cellular level .
特性
IUPAC Name |
4-(3-chlorophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZLGXBMZDGQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid](/img/structure/B3372290.png)
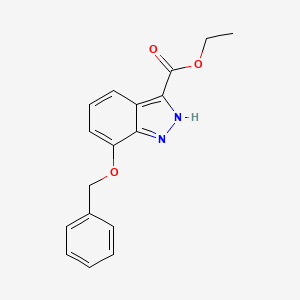
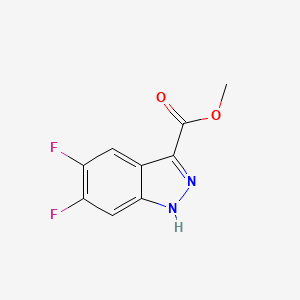
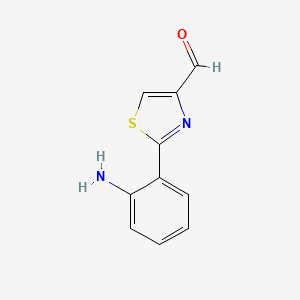
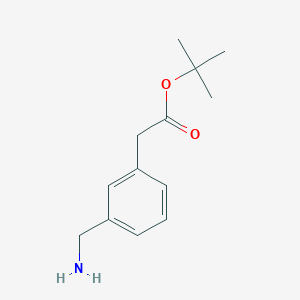
![2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B3372326.png)

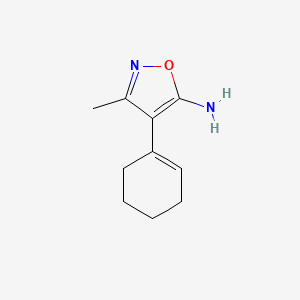
![Acetamide, 2-[(chloroacetyl)amino]-N-methyl-](/img/structure/B3372354.png)
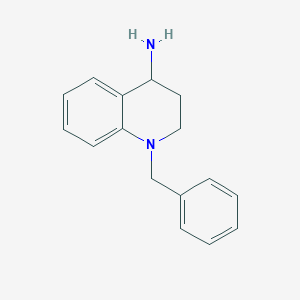

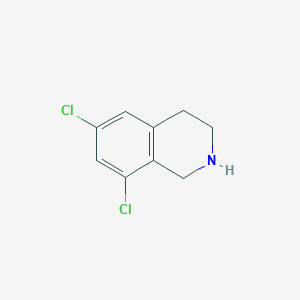
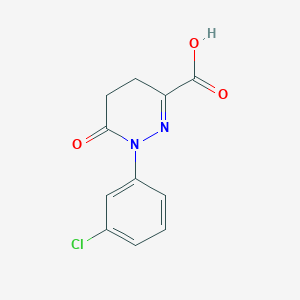
![2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide](/img/structure/B3372378.png)
